(Z)-2,4-Hexadiene, 2,3-dimethyl-
Description
Properties
CAS No. |
32461-38-4 |
|---|---|
Molecular Formula |
C8H14 |
Molecular Weight |
110.20 g/mol |
IUPAC Name |
(4Z)-2,3-dimethylhexa-2,4-diene |
InChI |
InChI=1S/C8H14/c1-5-6-8(4)7(2)3/h5-6H,1-4H3/b6-5- |
InChI Key |
XPQJKTHTVOZXGD-WAYWQWQTSA-N |
Isomeric SMILES |
C/C=C\C(=C(C)C)C |
Canonical SMILES |
CC=CC(=C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Catalyst Selection
The patented process employs mineral acids (e.g., sulfuric acid), sulfonic acids, or metal salts (e.g., aluminum chloride) to facilitate aldol-like condensation followed by dehydration. For example, a mixture of isobutyl aldehyde and tertiary butanol reacts at 130–180°C under autogenous pressure, producing the diene via a carbocation intermediate. The catalyst’s role in stabilizing transition states and suppressing side reactions (e.g., polymerization) is critical.
Table 1: Representative Reaction Conditions for 2,5-Dimethyl-2,4-Hexadiene Synthesis
| Catalyst | Temperature (°C) | Pressure (atm) | Yield (%) | By-products |
|---|---|---|---|---|
| 16% H₂SO₄ | 160 | Autogenous | 35 | Tetramethyl tetrahydrofuran (TMF) |
| 5% H₂SO₄ + AlCl₃ | 170 | 15 | 36 | Dihydropyran derivatives |
Challenges in Achieving 2,3-Dimethyl Regioselectivity
Synthesizing the 2,3-dimethyl isomer would require alternative starting materials, such as 3-penten-2-one or 2-methylpropanal , to position methyl groups adjacently. However, no direct examples of such routes are documented in the provided sources. Theoretical pathways might involve:
- Cross-aldol condensation of methyl-substituted aldehydes with allylic alcohols.
- Metal-catalyzed coupling of prefunctionalized alkenes (e.g., Heck or Suzuki reactions).
The absence of experimental data for these methods underscores the need for further research.
Dehydration of Tetrahydrofuran Derivatives: By-product Utilization
A notable by-product in the synthesis of 2,5-dimethyl-2,4-hexadiene is 2,2,5,5-tetramethyl tetrahydrofuran (TMF) , which can be dehydrated back to the target diene under acidic conditions. This equilibrium-driven process suggests that similar intermediates might be leveraged for 2,3-dimethyl variants if synthesized. For instance, substituting TMF with a 2,3-dimethyl tetrahydrofuran analogue could yield the desired product, though no such compounds are reported in the analyzed literature.
Thermal Decomposition of High-Boiling By-products
High-molecular-weight by-products, such as pyran derivatives, decompose at elevated temperatures (150–250°C) to regenerate dienes and aldehydes. While this method is effective for recycling 2,5-dimethyl-2,4-hexadiene, its applicability to the 2,3-dimethyl isomer remains speculative. Optimizing decomposition catalysts (e.g., silica-alumina or phosphates) could enhance selectivity, but experimental validation is absent in the reviewed patents.
Industrial-Scale Considerations and Equipment Design
The corrosive nature of acidic catalysts necessitates specialized reactor materials, such as antimonial lead or glass-lined autoclaves. Scaling up 2,3-dimethyl synthesis would require analogous corrosion-resistant setups, with additional investments in regioselective catalysis research.
Chemical Reactions Analysis
Types of Reactions
(Z)-2,4-Hexadiene, 2,3-dimethyl- undergoes various chemical reactions, including:
Reduction: Hydrogenation of the double bonds using catalysts such as palladium on carbon (Pd/C) can convert the diene into a saturated hydrocarbon.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: mCPBA, OsO4, and hydrogen peroxide (H2O2) under mild conditions.
Reduction: Hydrogen gas (H2) with Pd/C catalyst under atmospheric pressure.
Substitution: Halogens (Cl2, Br2) in the presence of light or radical initiators.
Major Products
Epoxides: Formed through epoxidation reactions.
Diols: Produced via hydroxylation.
Halogenated Derivatives: Resulting from halogenation reactions.
Scientific Research Applications
(Z)-2,4-Hexadiene, 2,3-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Z)-2,4-Hexadiene, 2,3-dimethyl- involves its interaction with various molecular targets and pathways:
Electrophilic Addition: The double bonds in the compound can react with electrophiles, leading to the formation of addition products.
Radical Reactions: The compound can undergo radical reactions, forming new carbon-carbon bonds.
Catalytic Reactions: Catalysts can facilitate the transformation of the compound into various products through different reaction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The reactivity, stability, and applications of (Z)-2,4-Hexadiene, 2,3-dimethyl- can be contextualized by comparing it to analogous dienes. Below is a detailed analysis:
(Z,Z)-2,4-Hexadiene (CAS: 6108-61-8)
- Molecular Formula : C₆H₁₀
- Molecular Weight : 82.1436 g/mol .
- Key Differences :
- Lacks methyl substituents, resulting in lower steric hindrance and higher reactivity toward electrophiles.
- Exhibits a lower ionization energy (7.6 eV) compared to the methylated derivative, due to reduced electron-donating methyl groups .
- Thermodynamically less stable than its (E,E)-isomer, as shown in free-energy profiles for cyclobutene ring-opening reactions .
(2Z,4E)-3,4-Dimethyl-2,4-hexadiene (CAS: 2417-88-1)
- Molecular Formula : C₈H₁₄
- Molecular Weight : 110.200 g/mol .
- Key Differences :
- Positional isomerism: Methyl groups are at C3 and C4 instead of C2 and C3.
- The (2Z,4E) configuration introduces distinct dihedral angles and conjugation effects, altering its UV absorption and kinetic stability.
- Higher steric strain between adjacent methyl groups compared to the (Z)-2,3-dimethyl isomer, as inferred from AM1 conformational analyses .
2,4-Hexadiene (CAS: 592-46-1)
Data Tables for Comparative Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
